molecular formula C16H19N5O5 B2466657 Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate CAS No. 2034539-54-1

Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate

Cat. No. B2466657
CAS RN: 2034539-54-1
M. Wt: 361.358
InChI Key: ANFQWXKYMQXYTM-UHFFFAOYSA-N
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Description

Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate is a derivative of the organic triazine compound . It is related to Benzyl 4,6-Dimethoxy-1,3,5-triazinyl Carbonate (Z-DMT), which is a useful reagent for the introduction of benzyloxycarbonyl group into amines .


Synthesis Analysis

The synthesis of similar compounds involves the use of cyanuric chloride and sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . For the synthesis of Z-DMT, freshly distilled Z-Cl was added to a solution of HO-DMT and triethylamine in chloroform .


Chemical Reactions Analysis

The compound is related to DMTMM, which is commonly used for activation of carboxylic acids, particularly for amide synthesis . The compound is also related to Z-DMT, which is used as a reagent for the introduction of benzyloxycarbonyl group into amines .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown the utility of related triazine compounds in the synthesis of various heterocyclic derivatives, showcasing their role as building blocks in organic chemistry. For example, triazine derivatives have been utilized in the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through oxidative aminocarbonylation-cyclization processes, which displayed significant stereoselectivity (Gabriele et al., 2006). Additionally, the formation of novel 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduced a new class of cyclic dipeptidyl ureas, highlighting the versatility of triazine compounds in synthesizing pseudopeptidic structures (Sañudo et al., 2006).

Corrosion Inhibition

Triazine derivatives have also been investigated for their application as corrosion inhibitors. A study on benzothiazole derivatives, including triazine-based molecules, demonstrated their effectiveness in preventing steel corrosion in acidic environments. These inhibitors were shown to adsorb onto surfaces, providing a physical and chemical barrier against corrosion, and were found to be more efficient than other benzothiazole family inhibitors (Hu et al., 2016).

Amide and Ester Formation

A specific triazine compound, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), has been identified as an efficient condensing agent for the formation of amides and esters. DMTMM facilitates the condensation of carboxylic acids and amines, offering a practical method for synthesizing these compounds under atmospheric conditions without the need for solvent drying. The ease of removal of the co-product from DMTMM after condensation makes this method particularly appealing for organic synthesis (Kunishima et al., 1999).

Anti-inflammatory and Analgesic Agents

Research into the medicinal chemistry applications of triazine derivatives has led to the synthesis of novel compounds with potential anti-inflammatory and analgesic properties. Derivatives synthesized from visnaginone and khellinone have shown significant COX-2 inhibitory activity, along with promising analgesic and anti-inflammatory effects. These findings suggest the potential of triazine derivatives in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Acid-Degradable Epoxy Resins

Hexahydro-s-triazine derivatives have been explored for their use in creating acid-degradable epoxy resins. These compounds can be synthesized with amino groups and used as curing agents for epoxy resin, resulting in materials that exhibit high thermal and mechanical properties comparable to those cured with traditional agents. Importantly, these resins can be controllably degraded with strong acid stimuli, presenting a novel approach to recyclable epoxy resin technology (You et al., 2017).

properties

IUPAC Name

benzyl N-[2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methylamino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O5/c1-24-14-19-12(20-15(21-14)25-2)8-17-13(22)9-18-16(23)26-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFQWXKYMQXYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)CNC(=O)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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